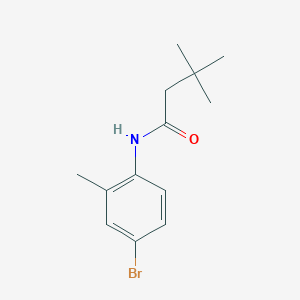![molecular formula C20H17BrN4O4S B297184 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297184.png)
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known by the name of 'Furosemide Piperazine' and is a derivative of pyrimidine.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of the reabsorption of sodium, chloride, and water, leading to diuresis and natriuresis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure, increase urine output, and decrease edema. This compound has also been found to exhibit anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its availability, low cost, and well-established synthesis method. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include:
1. Development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.
3. Exploration of the antitumor properties of this compound and its derivatives for the development of new anticancer drugs.
4. Investigation of the potential of this compound and its derivatives in material science applications, such as the development of new sensors and catalysts.
Conclusion:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with significant potential in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives can lead to the development of new drugs and materials with improved properties.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by the addition of 2-furoyl chloride and piperazine in the presence of a base. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit diuretic, antihypertensive, anti-inflammatory, and antitumor properties. This compound has been used as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.
Propriétés
Formule moléculaire |
C20H17BrN4O4S |
|---|---|
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
(5E)-1-(4-bromophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17BrN4O4S/c21-13-3-5-14(6-4-13)25-18(27)15(17(26)22-20(25)30)12-23-7-9-24(10-8-23)19(28)16-2-1-11-29-16/h1-6,11-12H,7-10H2,(H,22,26,30)/b15-12+ |
Clé InChI |
OEFUDZPAMJZGSB-NTCAYCPXSA-N |
SMILES isomérique |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)





![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)